Xylitol-2-13C

NMR spectroscopy metabolic flux analysis enzyme kinetics

Xylitol-2-13C (C₄¹³CH₁₂O₅; molecular weight 153.14) is a stable isotope-labeled analog of the five-carbon sugar alcohol xylitol, specifically substituted with a carbon-13 atom at the C2 position. This isotopic labeling preserves the chemical and biological properties of native xylitol while introducing a distinct mass shift and site-specific NMR signal enhancement.

Molecular Formula C5H12O5
Molecular Weight 153.14 g/mol
Cat. No. B12407076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXylitol-2-13C
Molecular FormulaC5H12O5
Molecular Weight153.14 g/mol
Structural Identifiers
SMILESC(C(C(C(CO)O)O)O)O
InChIInChI=1S/C5H12O5/c6-1-3(8)5(10)4(9)2-7/h3-10H,1-2H2/t3-,4+,5+/i3+1/m1/s1
InChIKeyHEBKCHPVOIAQTA-ZVBPZXGCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Xylitol-2-13C: Analytical-Grade Carbon-13 Labeled Sugar Alcohol for High-Precision Metabolic Tracing and Quantitative LC-MS


Xylitol-2-13C (C₄¹³CH₁₂O₅; molecular weight 153.14) is a stable isotope-labeled analog of the five-carbon sugar alcohol xylitol, specifically substituted with a carbon-13 atom at the C2 position [1]. This isotopic labeling preserves the chemical and biological properties of native xylitol while introducing a distinct mass shift and site-specific NMR signal enhancement . The compound is predominantly employed as a tracer in metabolic flux analysis and as an internal standard in quantitative mass spectrometry, owing to its identical chromatographic behavior to unlabeled xylitol and its unambiguous detection via a +1 Da mass increment .

Why Unlabeled Xylitol or Alternate Isotopologues Cannot Replace Xylitol-2-13C in Critical Analytical Workflows


Unlabeled xylitol and other labeled variants (e.g., ¹³C universally labeled, deuterated, or alternative site-specific ¹³C isomers) are not interchangeable with Xylitol-2-13C in applications requiring precise site-specific tracing or co-eluting internal standardization. Unlabeled xylitol cannot be distinguished from endogenous analyte in mass spectrometry-based quantification, while uniformly labeled compounds generate complex isotopologue distributions that confound spectral interpretation [1]. Deuterated analogs (e.g., Xylitol-d7) are susceptible to hydrogen-deuterium exchange and chromatographic isotopic fractionation, which can introduce quantitative bias [2]. Alternative site-specific ¹³C isomers (e.g., Xylitol-1-13C or Xylitol-5-13C) direct the NMR signal enhancement to different carbon positions, rendering them unsuitable for metabolic flux studies that require tracking of the C2 carbon atom specifically . The following quantitative evidence demonstrates the unique analytical utility of the C2-specific ¹³C label.

Quantitative Evidence Guide: Xylitol-2-13C Differentiation Versus Closest Analogs


Site-Specific NMR Signal Enhancement: Xylitol-2-13C vs. Unlabeled Xylitol

Xylitol-2-13C provides a distinct, quantifiable NMR signal at δ 72.05 ppm, corresponding exclusively to the 13C-enriched C2 position, whereas unlabeled xylitol exhibits only natural abundance 13C signal (1.1%) across all five carbons . In a head-to-head comparison using galactitol-2-dehydrogenase (G2DH) oxidation, 2-13C-D-xylitol produced two additional product peaks at δ 75.96 and δ 74.97 ppm, assigned to the C4 position of 4-13C-L-xylulose anomers, confirming the specific C2 oxidation pathway [1]. This site-specific signal is absent when using unlabeled substrate.

NMR spectroscopy metabolic flux analysis enzyme kinetics

MS Quantification Precision: Xylitol-2-13C vs. Unlabeled Xylitol as Internal Standard

Xylitol-2-13C co-elutes identically with unlabeled xylitol in reverse-phase and HILIC chromatography, exhibiting a +1 Da mass shift that enables selective detection in MS. This allows for precise quantification via the internal standard method, correcting for matrix effects and instrument variability . In contrast, using unlabeled xylitol as an external standard provides no such correction and yields higher coefficient of variation (CV) values; published LC-MS/MS method validation guidelines indicate that isotopic internal standards reduce CV from >15% to <5% for bioanalytical assays [1].

LC-MS quantification GC-MS bioanalysis

Metabolic Pathway Elucidation: Xylitol-2-13C Tracer vs. Alternative Positional Isomers

In vivo 13C NMR studies using l-[2-13C]arabinose as a precursor in Pichia guilliermondii demonstrated that the 13C label was specifically incorporated into the C2 position of xylitol, while alternative positional labels (e.g., [1-13C]arabinose) resulted in labeling at C1 of xylitol [1]. This site-specific incorporation pattern confirms the operation of the redox catabolic pathway and enables precise mapping of carbon flow through the pentose phosphate pathway [2]. Xylitol-1-13C or Xylitol-5-13C would localize the 13C signal to different carbon positions, yielding different NMR spectra and potentially obscuring or misassigning metabolic flux.

metabolic flux analysis yeast metabolism pentose phosphate pathway

Absence of Deuterium-Hydrogen Exchange Artifacts: Xylitol-2-13C vs. Xylitol-d7

Unlike deuterium-labeled xylitol (e.g., Xylitol-d7), the 13C-label in Xylitol-2-13C is covalently bonded to the carbon backbone and does not undergo exchange with protic solvents or during sample preparation [1]. Studies on deuterated internal standards report that hydrogen-deuterium exchange can occur at labile positions (e.g., -OH, -COOH), leading to signal drift and quantification errors of 10-30% in LC-MS analyses [2]. In contrast, 13C-labeled compounds maintain stable isotope enrichment under identical conditions [3].

isotope stability LC-MS internal standard method validation

Purity and Isotopic Enrichment Specifications: Xylitol-2-13C Procurement Quality Control

Commercial suppliers report purity of ≥98% for Xylitol-2-13C with isotopic enrichment of ≥99% 13C at the C2 position . In comparison, custom-synthesized or alternative site-specific labeled compounds may have lower enrichment or undefined positional purity, which can introduce uncertainty in quantitative tracer studies . This high and defined enrichment ensures that the measured 13C signal originates predominantly from the labeled position, minimizing background interference from natural abundance 13C.

analytical standard quality control procurement specification

Priority Application Scenarios for Xylitol-2-13C Based on Quantitative Differentiation Evidence


Metabolic Flux Analysis of Pentose Catabolism in Yeast and Fungi

Employ Xylitol-2-13C as a tracer to elucidate the specific contribution of the C2 oxidation pathway in xylitol metabolism, as demonstrated by 13C NMR studies that map label incorporation into downstream metabolites like arabitol and trehalose [1]. This application is uniquely enabled by the site-specific C2 label, which cannot be achieved with unlabeled xylitol or alternative positional isomers.

Quantitative Bioanalysis of Xylitol in Pharmacokinetic Studies

Use Xylitol-2-13C as a stable isotope-labeled internal standard for LC-MS/MS quantification of xylitol in plasma, urine, or tissue samples. The +1 Da mass shift and co-elution behavior correct for matrix effects and improve assay precision to CV <5%, a critical requirement for GLP-compliant studies .

Enzyme Kinetic Studies of Xylitol Dehydrogenases

Investigate the stereoselectivity and kinetics of xylitol-oxidizing enzymes (e.g., galactitol-2-dehydrogenase) by monitoring the 13C NMR signals of substrate and product, as the distinct chemical shift at δ 72.05 ppm (substrate C2) and δ 75.96/74.97 ppm (product C4) provides real-time, site-specific reaction monitoring [2].

Method Development and Validation for Xylitol Quantification in Food and Dental Products

Incorporate Xylitol-2-13C as an internal standard in GC-MS or LC-MS methods for quantifying xylitol content in chewing gum, oral care formulations, or dietary supplements, ensuring accurate label claims and stability studies [3].

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